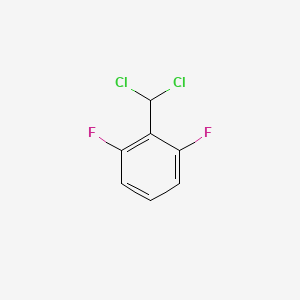

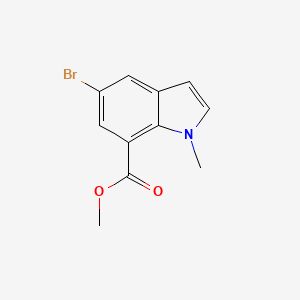

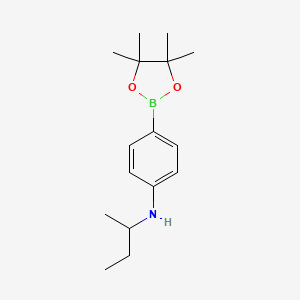

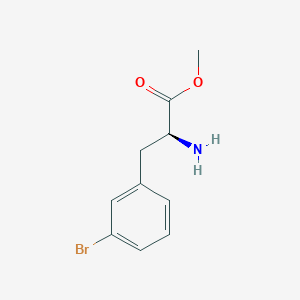

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate (H-L-Phe(3-Br)-OMe)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate (H-L-Phe(3-Br)-OMe) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug development, and biochemical research.

Applications De Recherche Scientifique

Synthesis and Characterization

Methyl (S)-2-amino-3-(3-bromophenyl)propanoate is a key intermediate in the synthesis of various pharmacologically active compounds. An efficient stereoselective synthesis route involves the hydrogenation of enantiomeric enamines, followed by the removal of chiral auxiliaries under mild conditions. This methodology provides a novel approach to producing such intermediates with high enantioselectivity, crucial for the development of GP IIb/IIIa antagonists, which are potent platelet fibrinogen receptor antagonists with potential applications in cardiovascular diseases (H. Zhong et al., 1999).

Antimicrobial Potential

Compounds structurally related to methyl (S)-2-amino-3-(3-bromophenyl)propanoate have been explored for their antimicrobial properties. For instance, substituted phenyl azetidines, derived from similar bromophenyl precursors, have been synthesized and evaluated for their potential as antimicrobial agents. These studies contribute to the broader understanding of the antimicrobial activity of bromophenyl-containing compounds and their derivatives (K. Doraswamy & P. Ramana, 2013).

Antioxidant Activity

Research into the antioxidant properties of derivatives structurally similar to methyl (S)-2-amino-3-(3-bromophenyl)propanoate has shown promising results. For example, the synthesis of quaternary ammonium salts from related compounds and their evaluation for inhibitory activity against superoxide generation in mitochondria suggest potential antioxidant applications. Such studies indicate the therapeutic potential of these compounds in oxidative stress-related conditions (О. Васильевич Кушнир et al., 2015).

Natural Product Synthesis

Bromophenols, which share a structural motif with methyl (S)-2-amino-3-(3-bromophenyl)propanoate, have been isolated from natural sources such as brown algae. These compounds, including new bromophenols with potential bioactivity, highlight the importance of bromophenyl structures in natural product chemistry and their potential applications in drug discovery (Xiuli Xu et al., 2004).

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITVYXPXJPUFPP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.